3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one is a compound belonging to the quinazolinone class, characterized by its unique structure that includes a quinazolinone core substituted with a mercapto group and a dimethylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
The compound can be synthesized through various chemical methods, often involving reactions that modify the quinazolinone framework to incorporate different functional groups. The synthesis of quinazolinone derivatives is a well-explored area in organic chemistry, with numerous studies detailing effective synthetic routes.
3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under thio compounds due to the presence of the mercapto group (-SH).
The synthesis of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves multi-step processes that may include:
For example, one common method involves the acylation of 6-bromoanthranilic acid followed by dehydration and cyclization to form the quinazolinone skeleton. Subsequent steps may include coupling reactions facilitated by palladium catalysts for introducing the dimethylphenyl group and thiol addition reactions to incorporate the mercapto functionality .
The molecular structure of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one can be represented as follows:
This indicates that it consists of 16 carbon atoms, 14 hydrogen atoms, two nitrogen atoms, and one sulfur atom.
The compound's structural formula reveals a planar arrangement typical of quinazolinones, with significant steric interactions due to the bulky dimethyl groups on the phenyl ring. This affects its reactivity and binding characteristics in biological systems .
The compound can undergo various chemical reactions typical for quinazolinones:
These reactions are often facilitated by specific reagents and conditions tailored to maintain the integrity of the quinazolinone core while modifying peripheral groups for enhanced biological activity .
The mechanism of action for 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one primarily involves its interaction with biological targets such as enzymes or receptors involved in cancer pathways.
In vitro studies have shown that modifications on the quinazolinone scaffold significantly influence its potency against various cancer cell lines .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm structure and purity during synthesis .
The primary applications of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one include:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in clinical applications .
Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure featuring a benzene ring fused to a pyrimidin-4(3H)-one moiety. This core exhibits remarkable structural versatility, enabling diverse chemical modifications at positions 2, 3, and N3 that profoundly influence pharmacological activity. The compound 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one exemplifies this strategic potential, integrating a 2-mercapto group and a sterically tailored 3-aryl substitution. Quinazolinones demonstrate intrinsic bioactivity across therapeutic domains—including anticancer, antimicrobial, and antiangiogenic applications—due to their ability to mimic purine bases and engage biological targets through hydrogen bonding, hydrophobic interactions, and coordination chemistry [1] . The scaffold's synthetic accessibility further enhances its utility in drug discovery, enabling rapid generation of structurally diverse libraries [3].
The quinazolinone narrative began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid and cyanogen reactions [1] . Significant milestones include:
Table 1: Evolution of Key Quinazolinone Synthetic Methods
Synthetic Method | Key Reactants | Conditions | Significance |
---|---|---|---|
Griess (1869) | Anthranilic acid + Cyanogens | Ethanol solvent | First reported derivative (2-cyano-4-oxoquinazoline) |
Niementowski (1895) | Anthranilic acid + Formamide | 125–130°C heating | Foundation for 4(3H)-quinazolinone core synthesis |
Grimmel-Guinther-Morgan Modification | Anthranilic acid + Amine + PCl₃ | Toluene reflux, 2 hours | Enabled 2,3-disubstituted derivatives |
Microwave-Assisted Niementowski | Anthranilic acid + Amides | Microwave irradiation | Eco-friendly, >85% yield optimization |
Metal-Catalyzed Cyclization (21st C.) | Anthranilamide + Aldehydes + Sc(OTf)₃ | 80°C, solvent-free | High regioselectivity, reduced reaction times |
The scaffold's versatility solidified its "privileged" status, with derivatives like the sedative methaqualone (1960s) and the anticancer agent vandetanib (2010s) achieving clinical success [10].
The 2-mercapto (-SH) group in quinazolinones is a dynamic pharmacophore with multifaceted roles in molecular recognition and reactivity. Key attributes include:
Table 2: Impact of 2-Substituents on Quinazolinone Bioactivity
2-Substituent | Representative Compound | Key Pharmacological Properties | Mechanistic Insights |
---|---|---|---|
Mercapto (-SH) | Target compound | Enhanced VEGFR-2 inhibition, Antiangiogenic, ROS scavenging | Thione coordination to kinase ATP-binding site Mg²⁺ |
Methyl | 2-Methyl-3-phenylquinazolin-4-one | Moderate sedative-hypnotic activity | Passive hydrophobic pocket occupancy in GABAₐ receptors |
Methoxy | 2-Methoxy-6-iodoquinazolinone | Potent antibacterial (Gram-positive) | DNA gyrase inhibition via halogen bonding |
Hydrazine | 2-Hydrazinoquinazolinone | Anticonvulsant (MES model) | GABA elevation via GABA-T inhibition |
The 2-mercapto group in 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one specifically enhances VEGFR-2 inhibition by forming a critical hydrogen bond with Cys1045 in the kinase hinge region, as demonstrated in molecular docking studies [6] [8].
The N3 position serves as a strategic vector for optimizing target engagement and pharmacokinetics. Aryl substitutions at N3, particularly 2,3-dimethylphenyl, confer distinct advantages:
Table 3: Bioactivity Correlation with N3-Aryl Substitution Patterns
N3-Aryl Group | Target Enzyme/Cell Line | Biological Activity | Potency vs. Unsubstituted Phenyl |
---|---|---|---|
2,3-Dimethylphenyl | VEGFR-2 (Kinase domain) | Antiangiogenic (IC₅₀ = 1.8 μM) | 12-fold increase |
HepG-2 cancer cells | Antiproliferative (EC₅₀ = 9.4 μM) | 8-fold increase | |
4-Fluorophenyl | EGFR (Wild-type) | Antiproliferative (A431 cells) | 3-fold increase |
2-Naphthyl | Tubulin polymerization | Antimitotic (MCF-7 cells) | Comparable |
3-Pyridyl | Bcr-Abl kinase | Chronic myelogenous leukemia inhibition | 2-fold decrease |
In 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one, synergistic effects arise: the 2-mercapto group anchors hinge-region binding, while the dimethylphenyl moiety occupies an allosteric hydrophobic cleft, collectively disrupting VEGFR-2 dimerization and autophosphorylation [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7